molecular formula C24H25N3O3 B3807117 1-[(E)-3-(furan-2-yl)prop-2-enyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-2-carboxamide

1-[(E)-3-(furan-2-yl)prop-2-enyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-2-carboxamide

Cat. No.: B3807117
M. Wt: 403.5 g/mol
InChI Key: BWLGCKVMUAXIOB-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-3-(furan-2-yl)prop-2-enyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-2-carboxamide is a complex organic compound that features a furan ring, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-3-(furan-2-yl)prop-2-enyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl prop-2-enyl intermediate, which is then coupled with the piperidine-2-carboxamide derivative. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-3-(furan-2-yl)prop-2-enyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

1-[(E)-3-(furan-2-yl)prop-2-enyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(E)-3-(furan-2-yl)prop-2-enyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

    1-[(E)-3-(furan-2-yl)prop-2-enyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-2-carboxamide derivatives: These compounds share a similar core structure but differ in the substituents on the furan, pyridine, and piperidine rings.

    Furan-2-yl prop-2-enyl derivatives: Compounds with variations in the prop-2-enyl group attached to the furan ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[(E)-3-(furan-2-yl)prop-2-enyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c28-24(23-9-1-2-15-27(23)16-4-7-20-8-5-17-29-20)26-19-10-12-21(13-11-19)30-22-6-3-14-25-18-22/h3-8,10-14,17-18,23H,1-2,9,15-16H2,(H,26,28)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLGCKVMUAXIOB-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)OC3=CN=CC=C3)CC=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)OC3=CN=CC=C3)C/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(E)-3-(furan-2-yl)prop-2-enyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[(E)-3-(furan-2-yl)prop-2-enyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
1-[(E)-3-(furan-2-yl)prop-2-enyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
1-[(E)-3-(furan-2-yl)prop-2-enyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
1-[(E)-3-(furan-2-yl)prop-2-enyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
1-[(E)-3-(furan-2-yl)prop-2-enyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.